molecular formula C33H26NOP B8200101 (4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole

(4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8200101
M. Wt: 483.5 g/mol
InChI Key: CWMZMWXTKNWZSZ-ACHIHNKUSA-N
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Description

(4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to coordinate with transition metals, forming complexes that can catalyze various chemical reactions with high enantioselectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.

    Introduction of the diphenylphosphanyl group: This step usually involves the reaction of the oxazoline intermediate with a diphenylphosphine reagent under inert atmosphere conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazoline ring can be reduced under certain conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while reduction of the oxazoline ring can yield amino alcohols.

Scientific Research Applications

(4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole exerts its effects typically involves coordination with a metal center. This coordination can activate the metal for catalysis, allowing it to facilitate various chemical transformations. The chiral nature of the ligand ensures that the reactions proceed with high enantioselectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral ligand used in asymmetric synthesis.

    (S)-Phos: A chiral phosphine ligand with similar applications.

    (R,R)-DIOP: A chiral diphosphine ligand used in various catalytic reactions.

Uniqueness

(4S,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both phosphine and oxazoline functional groups. This combination allows for versatile coordination chemistry and high enantioselectivity in catalytic reactions.

Properties

IUPAC Name

[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26NOP/c1-5-15-25(16-6-1)31-32(26-17-7-2-8-18-26)35-33(34-31)29-23-13-14-24-30(29)36(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMZMWXTKNWZSZ-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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